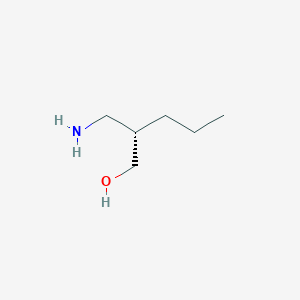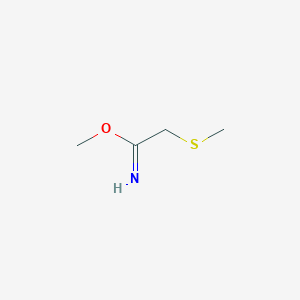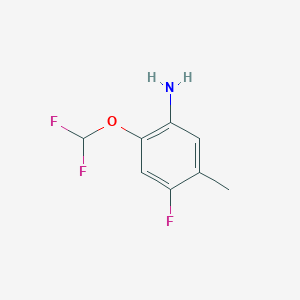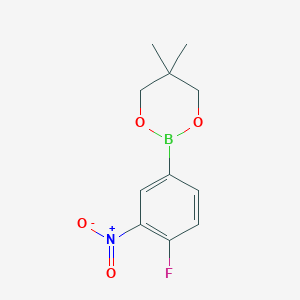
(S)-2-(aminomethyl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(aminomethyl)pentan-1-ol is a chiral compound with a primary alcohol and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(aminomethyl)pentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitrile or amide precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3). Another method involves the reductive amination of 2-pentanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(aminomethyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The amine group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, chromium trioxide (CrO3)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-(aminomethyl)pentanal, 2-(aminomethyl)pentanoic acid
Reduction: 2-(aminomethyl)pentane
Substitution: 2-(aminomethyl)pentyl chloride, 2-(aminomethyl)pentyl bromide
Aplicaciones Científicas De Investigación
(S)-2-(aminomethyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(aminomethyl)pentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the chiral nature of the compound allows for selective binding to specific receptors, modulating their function and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(aminomethyl)pentan-1-ol: The enantiomer of (S)-2-(aminomethyl)pentan-1-ol, with similar chemical properties but different biological activities.
2-(aminomethyl)butan-1-ol: A shorter-chain analog with similar functional groups but different physical and chemical properties.
2-(aminomethyl)hexan-1-ol: A longer-chain analog with similar functional groups but different solubility and reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity in chemical reactions. Its combination of a primary alcohol and an amine group also provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)pentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-2-3-6(4-7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 |
Clave InChI |
WXEANJGEMOJGSH-LURJTMIESA-N |
SMILES isomérico |
CCC[C@@H](CN)CO |
SMILES canónico |
CCCC(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)


![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)
![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)








